

Chlophedianol-13C6: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chlophedianol-13C6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of **Chlophedianol-13C6**, an isotopically labeled version of the antitussive agent Chlophedianol. This document is intended for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis by mass spectrometry and NMR.

Core Chemical Properties

Chlophedianol-13C6 is a stable isotope-labeled analog of Chlophedianol, with six carbon atoms on the phenyl ring replaced by 13C isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for bioanalytical studies.



Property	Value	Source(s)
Compound Name	Chlophedianol-13C6	[1][2]
Synonyms	Clofedanol-13C6, Calmotusin- 13C6, NSC 113595-13C6	[1]
Molecular Formula	C11 ¹³ C6H20CINO	[2]
Molecular Weight	295.8 g/mol (approx. +6 Da shift from unlabeled)	[1]
Unlabeled CAS Number	791-35-5	
Labeled CAS Number	Not assigned (NA)	_
Appearance	Expected to be a solid	_
Solubility (unlabeled)	Slightly soluble in Chloroform, DMSO, and Methanol	
Storage	Store at room temperature, protected from light and moisture	

Synthesis of Chlophedianol and Proposed Synthesis of Chlophedianol-13C6

While a specific, peer-reviewed synthesis protocol for **Chlophedianol-13C6** is not publicly available, a detailed synthesis for the unlabeled compound has been described. This section provides the established synthesis for Chlophedianol and a proposed, analogous route for its 13C6-labeled counterpart.

Synthesis of Unlabeled Chlophedianol

A method for the preparation of Chlophedianol is detailed in Chinese patent CN101844989A. The synthesis is a two-step process starting from o-chloroacetophenone.

Step 1: Synthesis of 1-(o-chlorophenyl)-3-dimethylamino-1-propanone hydrochloride



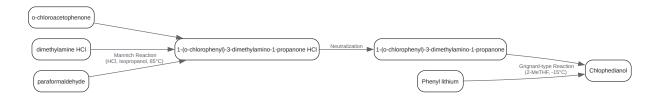
- To a 500 mL four-hole flask, add 45g (0.291 mol) of o-chloroacetophenone, 40g (0.49 mol) of dimethylamine hydrochloride, 10g of paraformaldehyde, and 250 mL of isopropanol.
- Add 1 mL of concentrated hydrochloric acid as a catalyst.
- Heat the mixture to 85°C and reflux for 22 hours.
- After the reaction is complete, evaporate the solvent to dryness.
- To the residue, add 250 mL of isopropanol and heat to 60°C to dissolve the solid.
- Cool the solution to 0°C in an ice-water bath and allow it to crystallize for 5 hours.
- Filter the mixture to collect the solid product, 1-(o-chlorophenyl)-3-dimethylamino-1-propanone hydrochloride.

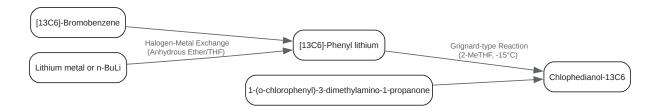
Step 2: Synthesis of Chlophedianol

- The 1-(o-chlorophenyl)-3-dimethylamino-1-propanone hydrochloride is neutralized with a base (e.g., sodium hydroxide solution) to yield the free base, 1-(o-chlorophenyl)-3-dimethylamino-1-propanone.
- In a separate reaction vessel, prepare phenyl lithium.
- In a four-hole flask under an inert atmosphere, dissolve 36g (0.17 mol) of 1-(o-chlorophenyl)-3-dimethylamino-1-propanone in 50 mL of 2-methyltetrahydrofuran.
- Cool the solution to -15°C.
- Slowly add the solution of 1-(o-chlorophenyl)-3-dimethylamino-1-propanone to a solution of phenyl lithium (25g) in 300 mL of 2-methyltetrahydrofuran over 2.5 hours.
- Maintain the temperature at -15°C and stir for an additional 5 hours.
- Quench the reaction by pouring the mixture into 370 mL of a saturated ammonium chloride solution cooled to below 5°C.

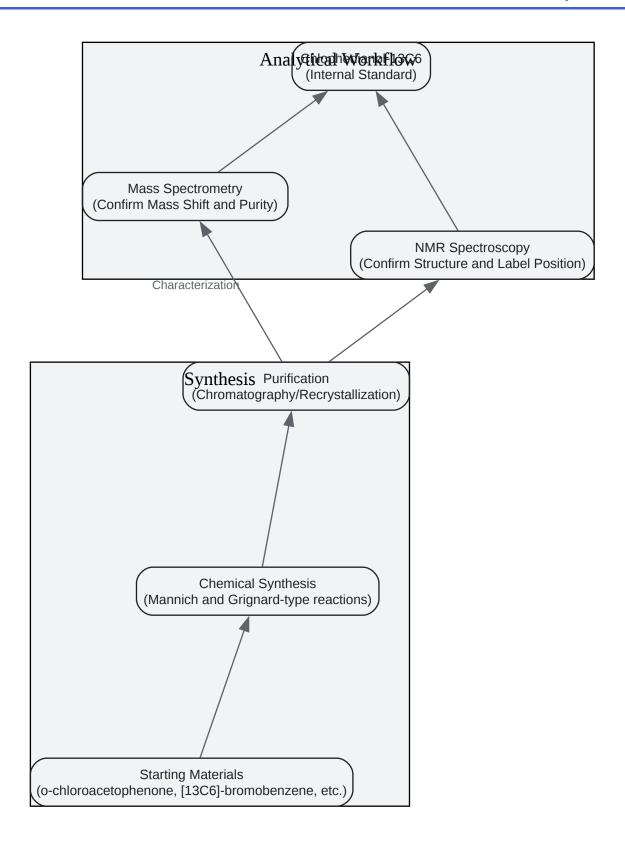


• Separate the organic layer, and from it, isolate Chlophedianol. The crude product can be recrystallized from an ethanol/water mixture.









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References

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- To cite this document: BenchChem. [Chlophedianol-13C6: A Technical Guide to Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144287#chlophedianol-13c6-chemical-properties-and-synthesis]

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